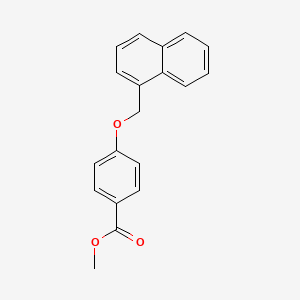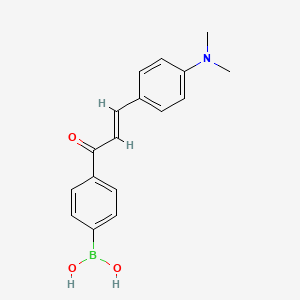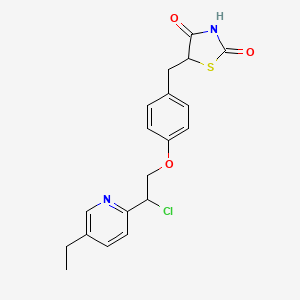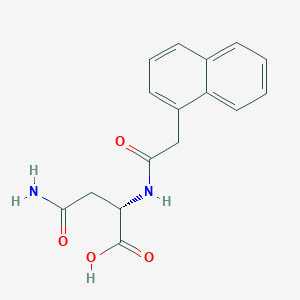
N-(1-Ethyl-2-(furan-2-yl)-3-methyl-4-oxoazetidin-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Ethyl-2-(furan-2-yl)-3-methyl-4-oxoazetidin-3-yl)benzamide is a complex organic compound that features a benzamide group attached to an azetidinone ring, which is further substituted with an ethyl group, a furan ring, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Ethyl-2-(furan-2-yl)-3-methyl-4-oxoazetidin-3-yl)benzamide typically involves multiple steps:
Formation of the Azetidinone Ring: The azetidinone ring can be synthesized through a Staudinger reaction, which involves the reaction of an imine with a ketene.
Substitution Reactions: The azetidinone ring is then substituted with an ethyl group, a furan ring, and a methyl group through various substitution reactions.
Benzamide Formation: Finally, the benzamide group is introduced through an amidation reaction, where the azetidinone derivative reacts with benzoyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1-Ethyl-2-(furan-2-yl)-3-methyl-4-oxoazetidin-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The azetidinone ring can be reduced to form azetidine derivatives.
Substitution: The benzamide group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) and acids (H₂SO₄, HNO₃).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Azetidine derivatives.
Substitution: Various substituted benzamides.
Scientific Research Applications
N-(1-Ethyl-2-(furan-2-yl)-3-methyl-4-oxoazetidin-3-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism of action of N-(1-Ethyl-2-(furan-2-yl)-3-methyl-4-oxoazetidin-3-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways involved depend on the specific biological target.
Comparison with Similar Compounds
Similar Compounds
N-(6-(4-(Pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Known for its anti-tubercular activity.
Indole Derivatives: These compounds have diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Uniqueness
N-(1-Ethyl-2-(furan-2-yl)-3-methyl-4-oxoazetidin-3-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an azetidinone ring with a furan and benzamide group makes it a versatile compound for various applications.
Properties
CAS No. |
91815-07-5 |
|---|---|
Molecular Formula |
C17H18N2O3 |
Molecular Weight |
298.34 g/mol |
IUPAC Name |
N-[1-ethyl-2-(furan-2-yl)-3-methyl-4-oxoazetidin-3-yl]benzamide |
InChI |
InChI=1S/C17H18N2O3/c1-3-19-14(13-10-7-11-22-13)17(2,16(19)21)18-15(20)12-8-5-4-6-9-12/h4-11,14H,3H2,1-2H3,(H,18,20) |
InChI Key |
NVTWEXWJXIXRDW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(C(C1=O)(C)NC(=O)C2=CC=CC=C2)C3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![2-Oxabicyclo[3.2.1]octan-3-ol, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-8-[(1E,3R)-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-4-[3-(trifluoromethyl)phenoxy]-1-buten-1-yl]-, (1R,5R,6S,8R)-](/img/structure/B11833742.png)

![S-[[(2R,3R,4S,5R)-3,4,5-tris(acetylsulfanyl)-6-ethoxyoxan-2-yl]methyl] ethanethioate](/img/structure/B11833767.png)

